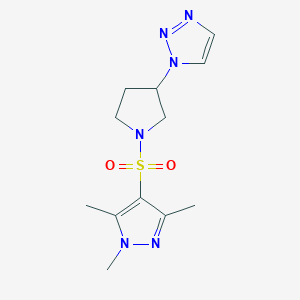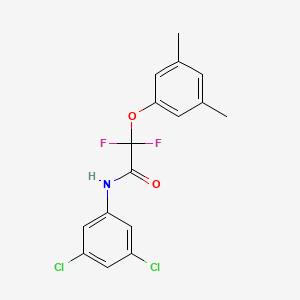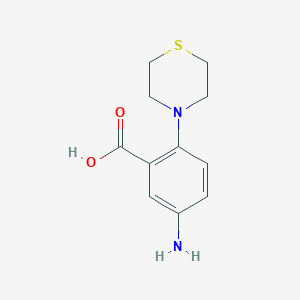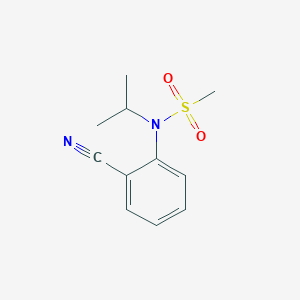
2-((4-Amino-5-(2-fluorobenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((4-Amino-5-(2-fluorobenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid" is a complex molecule that appears to be related to the field of medicinal chemistry, given its structural features which include a dihydropyrimidinyl moiety, a fluorobenzamido group, and a thioacetic acid fragment. These types of compounds are often synthesized for their potential biological activities, particularly in the development of pharmaceuticals.
Synthesis Analysis
While the specific synthesis of "this compound" is not detailed in the provided papers, related compounds have been synthesized using various methods. For instance, the preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, which suggests that similar synthetic routes could be employed for the compound . Additionally, the synthesis of a related compound involving a fluoropyrimidinyl moiety was performed using the carbodiimide method, which could potentially be adapted for the synthesis of our target molecule .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography, which provides an unambiguous determination of stereochemistry . Although the exact structure of "this compound" has not been analyzed in the provided papers, it is likely that similar analytical methods could be used to elucidate its structure.
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves the functional groups present in the molecule. The amino group, the fluorobenzamido moiety, and the thioacetic acid fragment each offer different reactive sites for further chemical modifications or interactions with biological targets. The papers do not provide specific reactions for the compound , but the synthesis and modification of similar compounds suggest that it could participate in reactions typical of amides, thiols, and fluorinated aromatics .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would be influenced by its functional groups and overall molecular structure. While the provided papers do not detail these properties for the specific compound, related molecules exhibit properties that can be inferred, such as solubility in organic solvents, potential for hydrogen bonding due to the presence of amide and amino groups, and the influence of the fluorine atom on the acidity and electronic properties of the molecule .
科学的研究の応用
Synthesis and Structural Characterization
The synthesis and characterization of related compounds demonstrate the chemical versatility and potential of derivatives similar to "2-((4-Amino-5-(2-fluorobenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid." For instance, the synthesis and characterization of compounds such as (S/R) -2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H) -yl) acetamido) propanoic acid were reported, showcasing methods for obtaining derivatives with high yields and detailed structural analysis through 1H NMR, 13C NMR, IR, MS, and specific rotation measurements Xiong Jing (2011).
Biological Activity
Research into the biological activities of similar compounds reveals their potential in medical and pharmaceutical sciences. For example, amino acid ester derivatives containing 5-fluorouracil have shown inhibitory effects against cancer cell lines, indicating the therapeutic potential of these compounds in antitumor activities J. Xiong et al. (2009).
Antimicrobial and Anti-inflammatory Activities
Compounds derived from or related to "this compound" have been evaluated for antimicrobial and anti-inflammatory activities. Research has demonstrated the efficacy of synthesized imide and Schiff's base derivatives in antimicrobial screening, highlighting their potential as antimicrobial agents N. M. Sabry et al. (2013). Additionally, compounds like 6,11-dihydro-11-oxodibenzo[b,e]thiepin-3-acetic acid have shown significant antiinflammatory activity in both short- and long-term animal assays, indicating their potential in developing new antiinflammatory drugs J. Ackrell et al. (1978).
特性
IUPAC Name |
2-[[4-amino-5-[(2-fluorobenzoyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O4S/c14-7-4-2-1-3-6(7)11(21)16-9-10(15)17-13(18-12(9)22)23-5-8(19)20/h1-4H,5H2,(H,16,21)(H,19,20)(H3,15,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQJYTFEOKXBAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B2527602.png)

![7-benzyl-3,9-dimethyl-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2527604.png)
![3-Fluorosulfonyloxy-5-[(5-methylfuran-2-carbonyl)amino]pyridine](/img/structure/B2527607.png)

![methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate](/img/structure/B2527609.png)
![Methyl 2-{[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]sulfonyl}benzenecarboxylate](/img/structure/B2527610.png)

![(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B2527613.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide](/img/structure/B2527616.png)


![4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2527623.png)